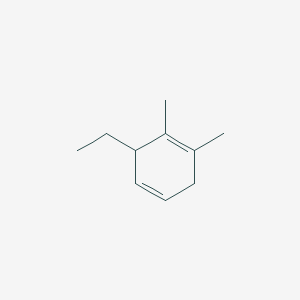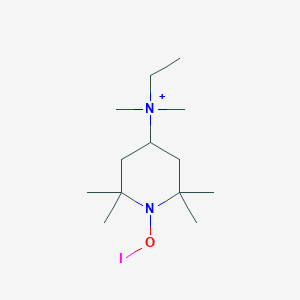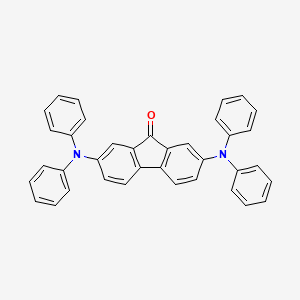
2,7-Bis(diphenylamino)-9H-fluoren-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Bis(diphenylamino)-9H-fluoren-9-one is an organic compound known for its unique photophysical properties It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of diphenylamino groups at the 2 and 7 positions of the fluorene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(diphenylamino)-9H-fluoren-9-one typically involves the following steps:
Starting Materials: The synthesis begins with fluorene, which is then functionalized to introduce the diphenylamino groups.
Reaction Conditions: A common method involves the use of activated copper and a combination of palladium catalysts such as Pd(OAc)2/P(t-Bu)3 and Pd(dba)2/P(t-Bu)3 to improve the yields of the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
化学反応の分析
Types of Reactions
2,7-Bis(diphenylamino)-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The diphenylamino groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles can be introduced using reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce new functional groups onto the diphenylamino moieties.
科学的研究の応用
2,7-Bis(diphenylamino)-9H-fluoren-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
作用機序
The mechanism by which 2,7-Bis(diphenylamino)-9H-fluoren-9-one exerts its effects is primarily related to its photophysical properties:
Fluorescence: The compound absorbs light and re-emits it at a different wavelength, making it useful in imaging and sensing applications.
Photodynamic Activity: Upon light irradiation, it can generate reactive oxygen species, which can be harnessed for therapeutic purposes.
類似化合物との比較
Similar Compounds
9,9-Didecyl-2,7-bis(N,N-diphenylamino)fluorene: Similar in structure but with didecyl groups at the 9,9 positions.
2,7-Bis-(4-(diphenylamino)phenyl)-10-dodecylacridin-9(10H)-one: Another derivative with different substituents that affect its optical properties.
Uniqueness
2,7-Bis(diphenylamino)-9H-fluoren-9-one is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Its strong fluorescence and ability to participate in various chemical reactions make it a versatile compound for research and industrial applications.
特性
CAS番号 |
113933-91-8 |
|---|---|
分子式 |
C37H26N2O |
分子量 |
514.6 g/mol |
IUPAC名 |
2,7-bis(N-phenylanilino)fluoren-9-one |
InChI |
InChI=1S/C37H26N2O/c40-37-35-25-31(38(27-13-5-1-6-14-27)28-15-7-2-8-16-28)21-23-33(35)34-24-22-32(26-36(34)37)39(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-26H |
InChIキー |
YKBQFVANWYSUBE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C4=O)C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


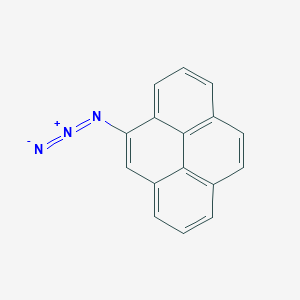
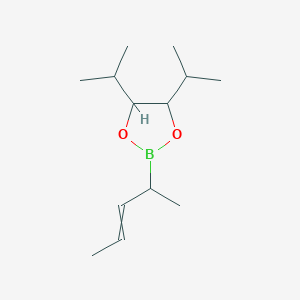
![1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide](/img/structure/B14297529.png)
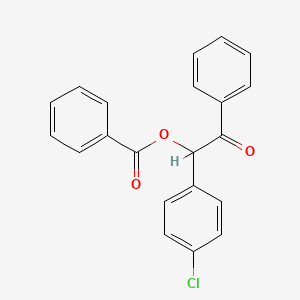
![5-[(3-Ethenyl-5,5-dimethylcyclohex-2-en-1-yl)methoxy]-5-oxopenta-2,3-dienoate](/img/structure/B14297542.png)
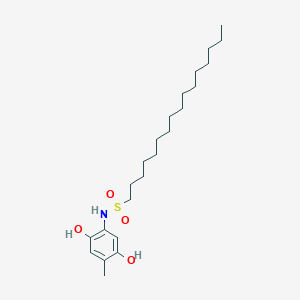
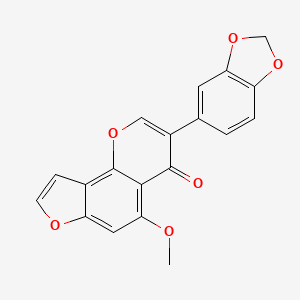
![5-[1-(Benzylsulfanyl)cyclopropyl]cyclohexane-1,3-dione](/img/structure/B14297561.png)
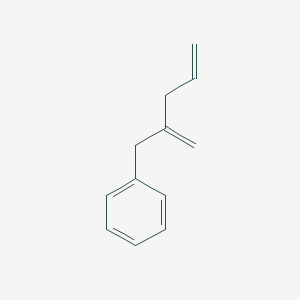

![4-[(2-Methylbutanoyl)oxy]phenyl 4-(nonyloxy)benzoate](/img/structure/B14297572.png)

